ethyl 3-(4-isopropylphenyl)acrylate
CAS No.:
Cat. No.: VC14357941
Molecular Formula: C14H18O2
Molecular Weight: 218.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H18O2 |
|---|---|
| Molecular Weight | 218.29 g/mol |
| IUPAC Name | ethyl 3-(4-propan-2-ylphenyl)prop-2-enoate |
| Standard InChI | InChI=1S/C14H18O2/c1-4-16-14(15)10-7-12-5-8-13(9-6-12)11(2)3/h5-11H,4H2,1-3H3 |
| Standard InChI Key | XCRHYAQWBYDRGV-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C=CC1=CC=C(C=C1)C(C)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Ethyl 3-(4-isopropylphenyl)acrylate features an acrylate backbone esterified with an ethyl group and substituted at the β-position with a 4-isopropylphenyl moiety. The IUPAC name, ethyl 3-(4-propan-2-ylphenyl)prop-2-enoate, reflects this structure. The conjugated double bond between carbons 2 and 3 of the acrylate group contributes to its reactivity, enabling participation in cycloadditions, polymerizations, and nucleophilic substitutions.
Table 1: Key Structural and Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 218.29 g/mol |
| CAS Number | 128408-02-6 |
| IUPAC Name | Ethyl 3-(4-propan-2-ylphenyl)prop-2-enoate |
| SMILES | CCOC(=O)C=CC1=CC=C(C=C1)C(C)C |
| InChI Key | XCRHYAQWBYDRGV-UHFFFAOYSA-N |
The compound’s crystalline solid state at room temperature and moderate solubility in organic solvents like toluene and ethyl acetate make it suitable for solution-phase reactions.
Stability and Reactivity
Ethyl 3-(4-isopropylphenyl)acrylate exhibits stability under ambient conditions but undergoes hydrolysis in the presence of strong acids or bases. The electron-withdrawing ester group enhances the electrophilicity of the α,β-unsaturated system, facilitating Michael additions and Diels-Alder reactions. Its thermal stability (decomposition above 200°C) allows its use in high-temperature applications, though prolonged exposure to light may induce photodegradation .
Synthesis and Manufacturing
Knoevenagel Condensation
The primary synthetic route involves the Knoevenagel condensation of 4-isopropylbenzaldehyde with ethyl acrylate. Catalyzed by bases like piperidine or acidic conditions, this reaction proceeds via a nucleophilic attack mechanism, yielding the α,β-unsaturated ester:
The reaction typically achieves yields exceeding 70% under optimized conditions (60–80°C, 6–12 hours).
Table 2: Comparison of Synthetic Methods
Industrial and Research Applications
Coatings and Adhesives
The compound’s acrylate group enables free-radical polymerization, forming durable polymers used in UV-curable coatings and pressure-sensitive adhesives. Its hydrophobic isopropylphenyl substituent enhances adhesion to non-polar surfaces, making it valuable in automotive and packaging industries.
Organic Synthesis Intermediate
Ethyl 3-(4-isopropylphenyl)acrylate serves as a precursor in synthesizing pharmaceuticals, agrochemicals, and liquid crystals. For instance, its α,β-unsaturated system undergoes conjugate additions with amines or thiols to yield β-substituted derivatives . In a study by Thieme-Connect, analogous acrylates were functionalized with sulfonyl groups via CsCO-mediated reactions, highlighting potential for diversifying the compound’s applications .
Emerging Materials Science Applications
Preliminary research on structurally related acrylates suggests utility in organic electronics and photoresponsive materials. For example, ethyl 3-(4-(4-isopropylphenoxy)benzoyl)acrylate (CAS 88113-15-9), a derivative with extended conjugation, exhibits enhanced optical properties suitable for OLEDs . These findings imply that ethyl 3-(4-isopropylphenyl)acrylate could be modified for similar purposes .
Future Research Directions
Expanding Synthetic Methodologies
Exploring photocatalytic and enzymatic synthesis routes could improve sustainability. The success of g-CN-catalyzed reactions for analogous compounds warrants investigation .
Advanced Material Development
Functionalizing the isopropylphenyl group with electron-donating or withdrawing substituents may tune electronic properties for optoelectronic applications. Studies on derivatives like ethyl 3-(4-(trifluoromethyl)phenyl)acrylate demonstrate the impact of substituents on reactivity and stability .
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